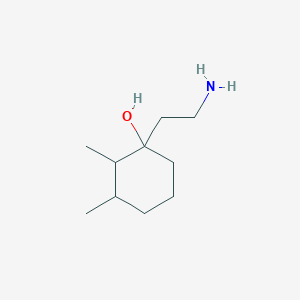
1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol is a unique organic compound characterized by its cyclohexane ring substituted with an aminoethyl group and two methyl groups
Métodos De Preparación
The synthesis of 1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 2,3-dimethylcyclohexanone with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:
Alkylation Reaction: 2,3-dimethylcyclohexanone is reacted with 2-bromoethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or acetonitrile at elevated temperatures (around 80-100°C) for several hours.
Reduction: The resulting intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often utilizing continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can further modify the compound, such as reducing the amino group to an amine using hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in substitution reactions with electrophiles, forming derivatives with different functional groups. Common reagents include alkyl halides and acyl chlorides.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol involves its interaction with specific molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with enzymes and receptors, potentially modulating their activity. The cyclohexane ring provides a hydrophobic core that can interact with lipid membranes and other hydrophobic regions of proteins.
Comparación Con Compuestos Similares
1-(2-Aminoethyl)-2,3-dimethylcyclohexan-1-ol can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-2-methylcyclohexan-1-ol: This compound has only one methyl group on the cyclohexane ring, which may affect its chemical reactivity and biological activity.
1-(2-Aminoethyl)cyclohexan-1-ol: Lacking the methyl groups, this compound may have different steric and electronic properties, influencing its interactions with molecular targets.
1-(2-Aminoethyl)-2,3-dimethylbenzene: The aromatic ring in this compound provides different electronic properties compared to the cyclohexane ring, potentially altering its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)-2,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-8-4-3-5-10(12,6-7-11)9(8)2/h8-9,12H,3-7,11H2,1-2H3 |
Clave InChI |
MSBOQZCSXIFBMP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCC(C1C)(CCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


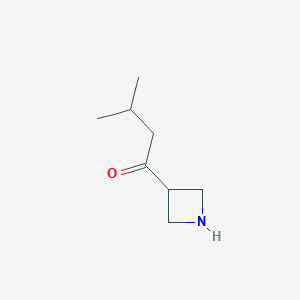
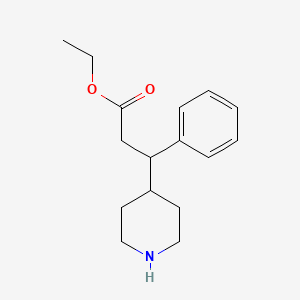

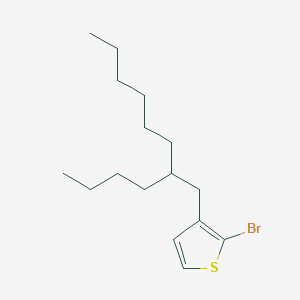

![Methyl 1,5,8-trioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13166065.png)
methanol](/img/structure/B13166072.png)
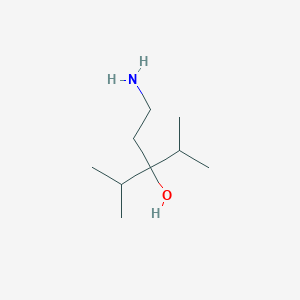
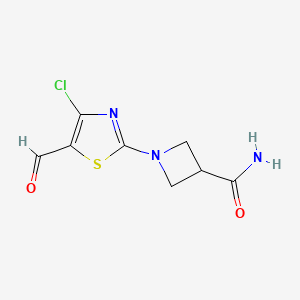
![2-Chloro-N-[(3-formylphenyl)methyl]propanamide](/img/structure/B13166118.png)

![1-{[1-(Chloromethyl)cyclopropyl]methyl}cyclopent-1-ene](/img/structure/B13166127.png)

![3-amino-7-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13166131.png)
